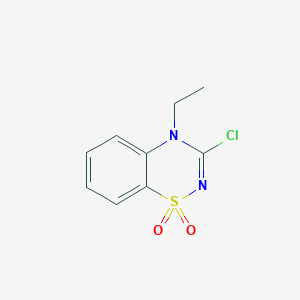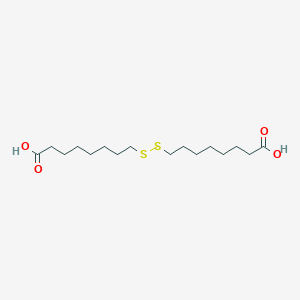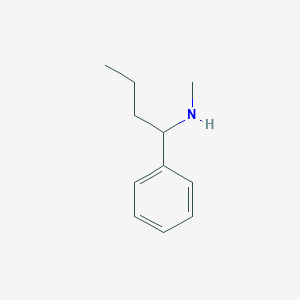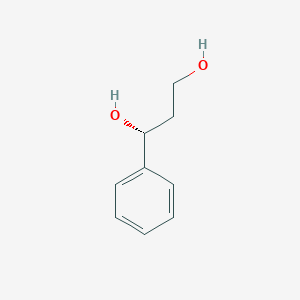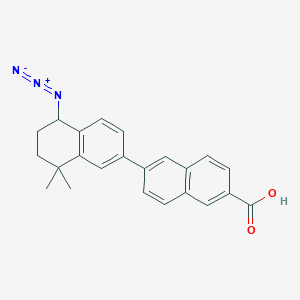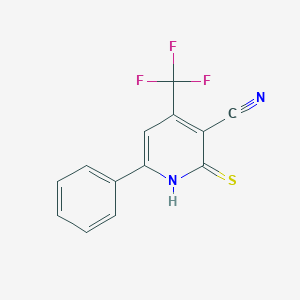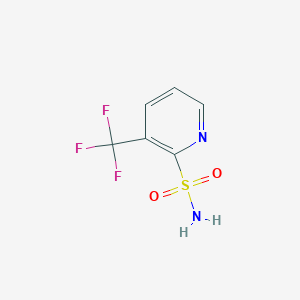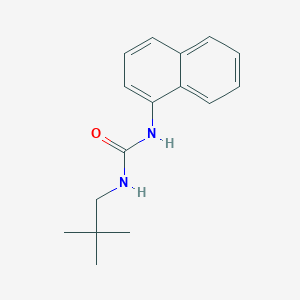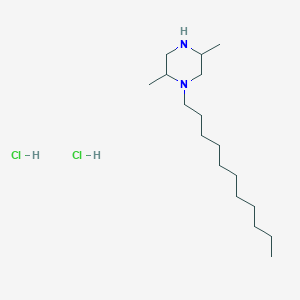
2,5-Dimethyl-1-undecylpiperazine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Dimethyl-1-undecylpiperazine dihydrochloride (DMUP) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMUP is a piperazine derivative that has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
作用机制
The exact mechanism of action of 2,5-Dimethyl-1-undecylpiperazine dihydrochloride is not fully understood, but it is believed to exert its effects through the modulation of various signaling pathways. In cancer cells, this compound has been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. In Alzheimer's disease, this compound has been shown to modulate the activity of the NMDA receptor, which is involved in synaptic plasticity and memory formation. In immunology, this compound has been shown to enhance the activity of immune cells, such as T cells and natural killer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the cell type and experimental conditions. In cancer cells, this compound has been shown to induce apoptosis, inhibit cell proliferation, and reduce cell migration and invasion. In Alzheimer's disease, this compound has been shown to improve cognitive function, reduce amyloid-beta accumulation, and modulate synaptic plasticity. In immunology, this compound has been shown to enhance the immune response, promote cytokine production, and increase phagocytic activity.
实验室实验的优点和局限性
2,5-Dimethyl-1-undecylpiperazine dihydrochloride has several advantages for lab experiments, including its high purity, stability, and reproducibility. However, this compound also has some limitations, including its relatively high cost, limited solubility in aqueous solutions, and potential toxicity at high concentrations. Therefore, careful consideration should be given to the experimental conditions and dosages used in this compound studies.
未来方向
There are several future directions for 2,5-Dimethyl-1-undecylpiperazine dihydrochloride research, including further studies of its mechanism of action, optimization of its synthesis and formulation, and evaluation of its potential clinical applications. In cancer research, this compound could be further studied for its potential as a therapeutic agent and its combination with other anticancer drugs. In neuroscience, this compound could be further studied for its potential as a neuroprotective agent and its effects on other neurological disorders. In immunology, this compound could be further studied for its potential as an immunomodulatory agent and its effects on other infectious diseases. Overall, this compound has significant potential for further scientific research and development.
合成方法
2,5-Dimethyl-1-undecylpiperazine dihydrochloride can be synthesized using various methods, including the reaction of 2,5-dimethylpiperazine with 1-bromoundecane, followed by treatment with hydrochloric acid to obtain this compound dihydrochloride. Another method involves the reaction of 2,5-dimethylpiperazine with undecylenic acid, followed by reduction and treatment with hydrochloric acid to obtain this compound dihydrochloride.
科学研究应用
2,5-Dimethyl-1-undecylpiperazine dihydrochloride has been studied for its potential applications in various fields, including cancer research, neuroscience, and immunology. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. In neuroscience, this compound has been studied for its potential neuroprotective effects and has been shown to improve cognitive function in animal models of Alzheimer's disease. In immunology, this compound has been studied for its potential immunomodulatory effects and has been shown to enhance the immune response in animal models of infection.
属性
CAS 编号 |
108063-02-1 |
|---|---|
分子式 |
C17H38Cl2N2 |
分子量 |
341.4 g/mol |
IUPAC 名称 |
2,5-dimethyl-1-undecylpiperazine;dihydrochloride |
InChI |
InChI=1S/C17H36N2.2ClH/c1-4-5-6-7-8-9-10-11-12-13-19-15-16(2)18-14-17(19)3;;/h16-18H,4-15H2,1-3H3;2*1H |
InChI 键 |
MMOLAJGZZNUQMM-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCN1CC(NCC1C)C.Cl.Cl |
规范 SMILES |
CCCCCCCCCCCN1CC(NCC1C)C.Cl.Cl |
同义词 |
2,5-Dimethyl-1-undecylpiperazine dihydrochloride |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[2-acetyloxy-4-[(E)-3-oxo-3-(2-oxopyrrolidin-1-yl)prop-1-enyl]phenyl] acetate](/img/structure/B12652.png)
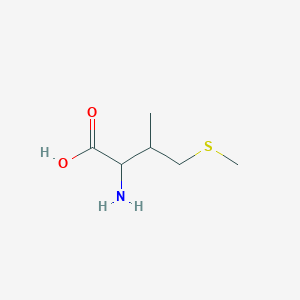
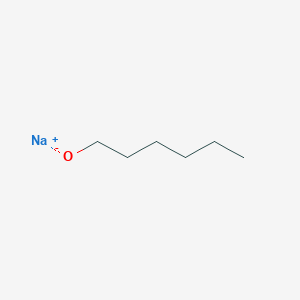
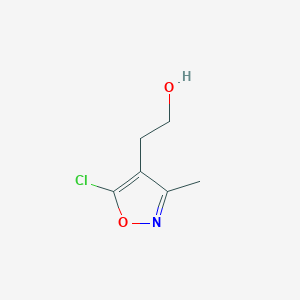
![1-(3,4,5-trimethoxyphenyl)-N-[(3,4,5-trimethoxyphenyl)methyl]methanimine](/img/structure/B12669.png)
